molecular formula C15H20N4OS B6448111 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2640960-15-0

1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine

Cat. No. B6448111
CAS RN: 2640960-15-0
M. Wt: 304.4 g/mol
InChI Key: SGDBYKMIYZTIJL-UHFFFAOYSA-N
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Description

“1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine” is a compound that falls under the category of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are widely distributed in nature, including in amino acids, purines, and many other natural products . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of extensive research . For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .


Molecular Structure Analysis

The molecular structure of “1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine” would be characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains an oxan-4-yl group and a pyrrolidin-3-amine group attached to the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific substituents present in the molecule . For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Future Directions

The future directions for research on “1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Additionally, studies could investigate their potential applications in various therapeutic areas, given the wide range of biological activities exhibited by pyrimidine derivatives .

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-5-19(12-2-6-20-7-3-12)9-11(1)18-14-13-4-8-21-15(13)17-10-16-14/h4,8,10-12H,1-3,5-7,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBYKMIYZTIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=C3C=CSC3=NC=N2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine

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